molecular formula C18H21NO2 B249514 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid

4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid

Cat. No. B249514
M. Wt: 283.4 g/mol
InChI Key: HNPZWJJBLWSRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid, also known as IBMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is a white crystalline powder with a molecular weight of 305.4 g/mol. IBMA belongs to the family of benzoic acid derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid is not fully understood, but it is believed to act on several cellular pathways. It has been reported to inhibit the production of inflammatory cytokines and to activate the immune system. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to have anti-cancer effects in vitro and in vivo. This compound has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the potential neuroprotective effects of this compound and its use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid involves the reaction of 4-isopropylbenzylamine with 4-formylbenzoic acid in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound. This method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid has been studied extensively for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Several studies have investigated the effects of this compound on various cell lines and animal models, and the results have been promising.

properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-[[(4-propan-2-ylphenyl)methylamino]methyl]benzoic acid

InChI

InChI=1S/C18H21NO2/c1-13(2)16-7-3-14(4-8-16)11-19-12-15-5-9-17(10-6-15)18(20)21/h3-10,13,19H,11-12H2,1-2H3,(H,20,21)

InChI Key

HNPZWJJBLWSRGN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

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